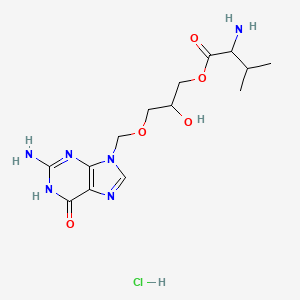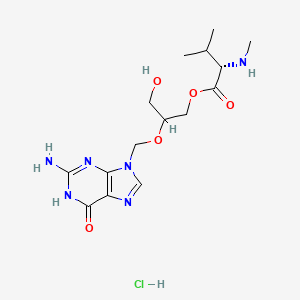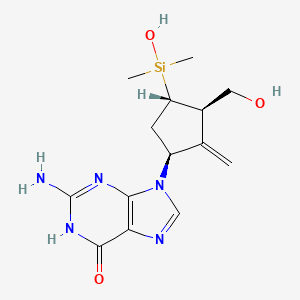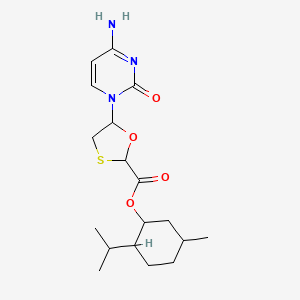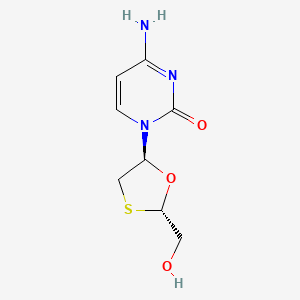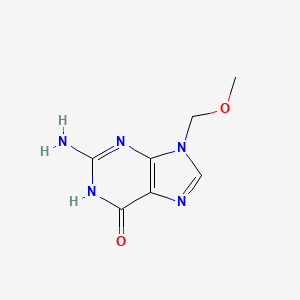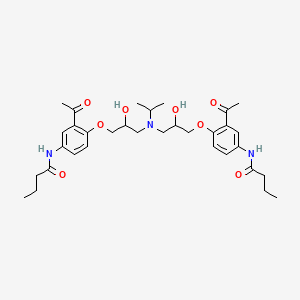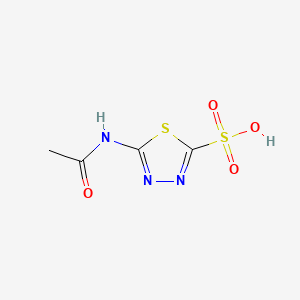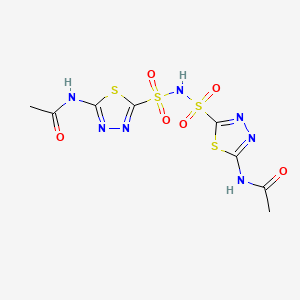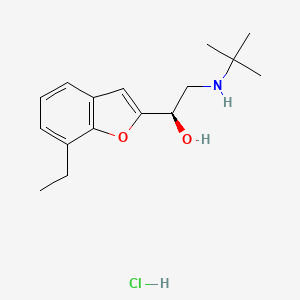
(R)-Bufuralol Hydrochloride
Overview
Description
®-Bufuralol Hydrochloride is a chiral compound used primarily as a beta-adrenergic receptor antagonist. It is known for its role in the study of stereoselective drug metabolism and pharmacokinetics. The compound is often used in research to understand the enantioselective behavior of drugs in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Bufuralol Hydrochloride typically involves the resolution of racemic bufuralol. One common method is the use of chiral chromatography to separate the enantiomers. Another approach involves the use of chiral auxiliaries or catalysts to induce stereoselectivity during the synthesis process.
Industrial Production Methods
In industrial settings, the production of ®-Bufuralol Hydrochloride may involve large-scale chiral resolution techniques or asymmetric synthesis methods. These processes are optimized for high yield and purity, often employing advanced chromatographic techniques and chiral catalysts.
Chemical Reactions Analysis
Types of Reactions
®-Bufuralol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example
Properties
IUPAC Name |
(1R)-2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H/t13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBONRGCLLBWCJ-BTQNPOSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC2=C1OC(=C2)[C@@H](CNC(C)(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70206416 | |
| Record name | Bufuralol hydrochloride, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70206416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57704-11-7 | |
| Record name | 2-Benzofuranmethanol, α-[[(1,1-dimethylethyl)amino]methyl]-7-ethyl-, hydrochloride (1:1), (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57704-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bufuralol hydrochloride, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057704117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bufuralol hydrochloride, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70206416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUFURALOL HYDROCHLORIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VVT91ZYUN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Bufuralol hydrochloride impact corneal permeability compared to other beta-blocking agents?
A1: Research comparing Bufuralol hydrochloride to Acebutolol hydrochloride and Timolol maleate revealed key insights into corneal penetration. While in vitro studies showed an inverse relationship between corneal permeability coefficients and the time taken to reach peak concentration in the aqueous humor (Tmax) [], the in vivo findings for Bufuralol hydrochloride and Timolol maleate didn't strictly adhere to this pattern []. This discrepancy suggests potential variations in distribution and/or elimination processes among these drugs []. Notably, despite Bufuralol hydrochloride's higher lipophilicity, the study proposes the existence of aqueous boundary layers within the cornea, resulting in Bufuralol hydrochloride and Timolol maleate demonstrating comparable effective permeability coefficients in vivo [].
Q2: What is the influence of Bufuralol hydrochloride on hemodynamic parameters in the presence of Isoproterenol?
A2: A study investigating the hemodynamic characteristics of Bufuralol hydrochloride employed Isoproterenol to assess its effects. Researchers observed a rightward shift in the dose-response curve for heart rate and cardiac output under Isoproterenol infusion following beta-receptor blockade by Bufuralol hydrochloride []. This shift indicates a blockade of the beta-1 receptors []. Further, the anticipated reduction in peripheral resistance, typically associated with beta-2 receptor blockade, was also shifted rightward []. These findings solidify Bufuralol hydrochloride's classification as a non-specific beta-blocking agent, demonstrating affinity for both beta-1 and beta-2 receptors [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


